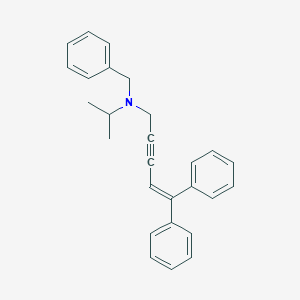
N-benzyl-N-(5,5-diphenyl-4-penten-2-ynyl)-N-isopropylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-N-(5,5-diphenyl-4-penten-2-ynyl)-N-isopropylamine, also known as compound X, is a chemical compound that is widely used in scientific research. It is a member of the family of compounds known as alkynes, which are characterized by a triple bond between two carbon atoms. Compound X has been shown to have a number of interesting properties, including the ability to bind to certain receptors in the brain and modulate their activity. In
Wirkmechanismus
The exact mechanism of action of N-benzyl-N-(5,5-diphenyl-4-penten-2-ynyl)-N-isopropylamine X is not fully understood, but it is believed to involve the modulation of sigma-1 receptor activity. This receptor is located in the endoplasmic reticulum of cells and is involved in the regulation of calcium signaling, protein folding, and lipid metabolism. By binding to this receptor, N-benzyl-N-(5,5-diphenyl-4-penten-2-ynyl)-N-isopropylamine X may alter these processes and produce its physiological effects.
Biochemical and physiological effects:
Compound X has been shown to have a number of biochemical and physiological effects, including the modulation of calcium signaling, the regulation of protein folding, and the alteration of lipid metabolism. It has also been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury. Additionally, N-benzyl-N-(5,5-diphenyl-4-penten-2-ynyl)-N-isopropylamine X has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-benzyl-N-(5,5-diphenyl-4-penten-2-ynyl)-N-isopropylamine X in lab experiments is its specificity for the sigma-1 receptor, which allows researchers to study the function of this receptor in isolation. However, one limitation of using N-benzyl-N-(5,5-diphenyl-4-penten-2-ynyl)-N-isopropylamine X is its relatively low potency, which may require the use of high concentrations of the N-benzyl-N-(5,5-diphenyl-4-penten-2-ynyl)-N-isopropylamine in experiments. Additionally, the synthesis of N-benzyl-N-(5,5-diphenyl-4-penten-2-ynyl)-N-isopropylamine X can be time-consuming and requires specialized equipment and expertise.
Zukünftige Richtungen
There are a number of future directions for research on N-benzyl-N-(5,5-diphenyl-4-penten-2-ynyl)-N-isopropylamine X, including the development of more potent analogs of the N-benzyl-N-(5,5-diphenyl-4-penten-2-ynyl)-N-isopropylamine, the investigation of its effects on other physiological processes, and the exploration of its potential therapeutic applications in humans. Additionally, the mechanism of action of N-benzyl-N-(5,5-diphenyl-4-penten-2-ynyl)-N-isopropylamine X and its interaction with the sigma-1 receptor are areas of ongoing research that may yield new insights into the function of this important receptor.
Synthesemethoden
The synthesis of N-benzyl-N-(5,5-diphenyl-4-penten-2-ynyl)-N-isopropylamine X involves a multi-step process that begins with the reaction of benzyl chloride with isopropylamine to form N-benzyl-N-isopropylamine. This intermediate is then reacted with 5,5-diphenyl-4-penten-2-yne in the presence of a palladium catalyst to form N-benzyl-N-(5,5-diphenyl-4-penten-2-ynyl)-N-isopropylamine X. The overall yield of this process is around 60%, and the purity of the final product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
Compound X has been used extensively in scientific research to study the function of certain receptors in the brain. Specifically, it has been shown to bind to the sigma-1 receptor, which is involved in a variety of physiological processes including pain perception, mood regulation, and neuroprotection. By modulating the activity of this receptor, N-benzyl-N-(5,5-diphenyl-4-penten-2-ynyl)-N-isopropylamine X has been shown to have potential therapeutic applications for a variety of conditions, including depression, anxiety, and neuropathic pain.
Eigenschaften
Molekularformel |
C27H27N |
|---|---|
Molekulargewicht |
365.5 g/mol |
IUPAC-Name |
N-benzyl-5,5-diphenyl-N-propan-2-ylpent-4-en-2-yn-1-amine |
InChI |
InChI=1S/C27H27N/c1-23(2)28(22-24-14-6-3-7-15-24)21-13-12-20-27(25-16-8-4-9-17-25)26-18-10-5-11-19-26/h3-11,14-20,23H,21-22H2,1-2H3 |
InChI-Schlüssel |
RRXDNATUMLWSDD-UHFFFAOYSA-N |
SMILES |
CC(C)N(CC#CC=C(C1=CC=CC=C1)C2=CC=CC=C2)CC3=CC=CC=C3 |
Kanonische SMILES |
CC(C)N(CC#CC=C(C1=CC=CC=C1)C2=CC=CC=C2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(4-methoxyphenyl)(phenyl)methyl]-2-(1-naphthyl)acetamide](/img/structure/B286537.png)
![N-[(2,5-dimethylphenyl)(phenyl)methyl]-3-methoxybenzamide](/img/structure/B286543.png)
![N-[(4-methoxyphenyl)(phenyl)methyl]-4-biphenylcarboxamide](/img/structure/B286544.png)
![N-[(4-bromophenyl)(phenyl)methyl]-2-methylbenzamide](/img/structure/B286546.png)
![N-[cyclopentyl(phenyl)methyl]-2-methylbenzamide](/img/structure/B286548.png)
![N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]-2-methylbenzamide](/img/structure/B286549.png)
![N-[(2,5-dimethylphenyl)(phenyl)methyl]-2-methylbenzamide](/img/structure/B286551.png)
![N-[1-(4-methoxyphenyl)ethyl]-2-methylbenzamide](/img/structure/B286552.png)
![2-methyl-N-[1-(2-naphthyl)ethyl]benzamide](/img/structure/B286554.png)
![2-chloro-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B286555.png)
![N-[4-(1-azepanyl)phenyl]-2-chlorobenzamide](/img/structure/B286556.png)
![2-chloro-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide](/img/structure/B286557.png)
![2-chloro-N-[cyclopentyl(phenyl)methyl]benzamide](/img/structure/B286558.png)